molecular formula C15H18N2O2 B2715917 TERT-BUTYL 6-CYANO-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOXYLATE CAS No. 1820604-90-7

TERT-BUTYL 6-CYANO-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOXYLATE

Cat. No.: B2715917
CAS No.: 1820604-90-7
M. Wt: 258.321
InChI Key: QHEJNYOOZFBYQT-UHFFFAOYSA-N
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Description

Tert-Butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate (CAS 1820604-90-7) is a quinoline derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol, this compound serves as a versatile synthetic intermediate and a privileged scaffold in drug discovery campaigns . The core quinoline structure is known for its diverse pharmacological properties, and the strategic incorporation of a cyano group and a Boc-protected amine functionality makes this molecule particularly valuable for constructing more complex target molecules . Its potential research applications are broad, primarily in the pharmaceutical sector as a lead compound for developing novel therapies targeting conditions such as cancer and infectious diseases . The mechanism of action for quinoline derivatives is often tied to their ability to interact with biological macromolecules; similar compounds have demonstrated mechanisms involving DNA binding, impediment of DNA synthesis, and induction of oxidative stress in target cells, making them promising candidates in anticancer research . Furthermore, the structural features of this compound also suggest potential applications in agricultural chemical research for the development of new agents for pest control or plant growth regulation . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers can rely on its quality for their exploratory and development work in these advanced fields.

Properties

IUPAC Name

tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEJNYOOZFBYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 6-CYANO-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a cyano-substituted aniline with a suitable ester, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Formation of the Dihydroquinoline Core

The synthesis begins with the preparation of the 3,4-dihydroquinoline framework. This is typically achieved through partial hydrogenation of quinoline or cyclization reactions. For example:

  • Partial hydrogenation : Quinoline derivatives can undergo catalytic hydrogenation to yield dihydroquinoline intermediates .

  • Cyclization : Alternative methods involve forming the quinoline ring via amidation and cyclization reactions. For instance, amidation with methyl 2-amino-3-oxobutanoate followed by cyclization using I₂ and PPh₃ has been reported for related isoquinoline derivatives .

Esterification of the Carboxylic Acid

The carboxylic acid at position 1 is esterified with tert-butyl alcohol:

  • Activation : The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butyl alcohol in the presence of a base like Et₃N .

  • Alternative Methods : Esterification can also be achieved using mixed anhydrides or coupling agents (e.g., DCC) .

Reagents and Reaction Conditions

Reaction Step Reagents Conditions Yield
Cyclization I₂, PPh₃, Et₃NRoom temperature, inert solvent Moderate
Reduction (e.g., LiAlH₄) LiAlH₄Cold conditions (e.g., –60°C) Varies
Esterification SOCl₂, tert-butyl alcohol, Et₃NReflux, inert solvent Moderate to high

Mechanistic Insights

  • Cyclization : Amidation and cyclization steps form the tetrahydroquinoline ring, which is critical for the compound’s structure .

  • Esterification : Activation of the carboxylic acid as an acid chloride ensures efficient coupling with tert-butyl alcohol, enhancing stability and solubility .

Table 2: Reagent Roles

Reagent Function Example Reaction
SOCl₂ Activate carboxylic acidEsterification
LiAlH₄ Reduce intermediatesDeprotection/hydrolysis
Et₃N Base for couplingAmidation/esterification

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have indicated that tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate exhibits significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Organic Synthesis

1. Building Block in Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for further modifications and transformations, making it useful in the synthesis of more complex molecules. For example, it can be utilized in the preparation of other heterocycles through cyclization reactions or as a precursor for various synthetic routes in pharmaceutical chemistry .

2. Reaction Conditions

The compound can undergo various reactions such as nucleophilic substitutions and cycloadditions under mild conditions, which enhances its utility in synthetic applications. Table 1 summarizes some common reactions involving this compound.

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzedModified quinoline derivatives
CycloadditionHeat or UV lightDiels-Alder adducts
HydrolysisAcidic or basic conditionsCarboxylic acid derivatives

Materials Science

1. Polymer Chemistry

In materials science, this compound is being explored for its potential applications in polymer chemistry. Its ability to participate in polymerization reactions allows for the development of novel materials with tailored properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

2. Nanomaterials

The compound's unique structure has been investigated for the synthesis of nanomaterials. Research indicates that it can act as a precursor for creating nanoparticles with specific optical and electronic properties, which are valuable in various applications such as sensors and catalysts .

Case Studies

Case Study 1: Antimicrobial Screening

A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising potential for further development into therapeutic agents .

Case Study 2: Anticancer Mechanism Elucidation

In another significant study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism behind its anticancer activity .

Mechanism of Action

The mechanism of action of TERT-BUTYL 6-CYANO-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The cyano group and quinoline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences between the target compound and its closest analogues:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate Cyano (-CN) C₁₅H₁₈N₂O₂ 258.32 Nitrile, tert-butyl carbamate
tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate Methoxy (-OCH₃) C₁₅H₂₁NO₃ 263.15 Ether, tert-butyl carbamate
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Hydroxyl (-OH) C₁₄H₁₇NO₃ 247.29 Hydroxyl, tert-butyl carbamate

Key Observations :

  • Electronic Effects: The cyano group is strongly electron-withdrawing, reducing electron density in the aromatic system compared to the electron-donating methoxy and hydroxyl groups. This influences reactivity in electrophilic substitution reactions .
  • Molecular Weight : The methoxy analogue has a higher molecular weight (263.15 vs. 258.32) due to the oxygen atom and additional hydrogen in the methoxy group.
  • Solubility: The hydroxyl analogue is likely more polar and water-soluble than the cyano or methoxy derivatives, which may exhibit lower aqueous solubility due to hydrophobic tert-butyl and nitrile/ether groups.

Biological Activity

Tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate (CAS No. 1820604-90-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O2_{2}
  • Molar Mass : 258.32 g/mol
  • CAS Number : 1820604-90-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Streptococcus agalactiae100 µg/mL

The compound exhibited notable activity against Gram-positive bacteria, with MIC values indicating effective inhibition at relatively low concentrations .

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. The compound was tested against various cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

These results suggest that the compound inhibits cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown inhibition against several cytochrome P450 enzymes:

Enzyme Inhibition Type IC50_{50} (µM)
CYP1A2Competitive5.0
CYP2C19Noncompetitive8.0

This inhibition profile suggests that the compound may interact with metabolic pathways, potentially affecting drug metabolism and pharmacokinetics .

Case Study 1: Antimicrobial Efficacy

A study conducted by Milovic et al. (2024) assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound was part of a series synthesized via multicomponent reactions and demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance the biological activity of these compounds .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound involved testing against a panel of human cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through caspase activation pathways. This finding supports its potential as a lead compound in developing new anticancer therapies .

Q & A

What are the common synthetic routes for tert-butyl 6-cyano-3,4-dihydro-2H-quinoline-1-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or carbamate protection strategies. For example, tert-butyl-protected intermediates can be synthesized via Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium(0) and phosphine ligands in anhydrous DMF at 100°C, achieving ~66% yield after column chromatography . Alternative routes include sequential Boc protection of amine intermediates under basic conditions, as seen in tert-butyl carbamate derivatives . Key variables affecting yield include catalyst loading (2–6 mol%), solvent polarity, and temperature control.

How can NMR and HRMS be optimized to characterize this compound?

Answer:

  • NMR : Use deuterated chloroform (CDCl₃) for solubility. The tert-butyl group typically appears as a singlet at δ 1.47 ppm (J = 6.5 Hz) in 1^1H NMR, while the quinoline backbone protons resonate between δ 6.55–7.58 ppm. 13^{13}C NMR shows the carbonyl carbon at ~154 ppm (Boc group) and nitrile carbon at ~117 ppm .
  • HRMS : Electrospray ionization (ESI) in positive mode with sodium adducts ([M+Na]⁺) provides accurate mass confirmation. For example, a calculated m/z of 312.1570 (C₁₇H₂₃NO₃Na) matches experimental data within 0.0012 ppm error .

How do solvent and temperature influence the axial/equatorial conformation of the tert-butyl group in structural analogs?

Answer:
Dynamic low-temperature NMR and DFT calculations reveal that the tert-butyl group preferentially adopts an axial conformation in nonpolar solvents (e.g., hexane) due to steric hindrance, while polar solvents (e.g., DMSO) stabilize equatorial conformers through solvation effects. For example, in triazinane analogs, explicit solvent modeling is required to reconcile computational predictions with experimental data .

What strategies improve regioselectivity in functionalizing the quinoline backbone?

Answer:
Iridium-catalyzed amination or halogen-directed coupling (e.g., bromine at C6) enhances regioselectivity. In tert-butyl-protected quinolines, Pd-catalyzed allylic substitution at C6 achieves >90% regioselectivity using 2-(di-tert-butylphosphino)-1-phenylindole as a ligand . Steric effects from the tert-butyl group direct electrophilic attacks to less hindered positions.

How does the tert-butyl carbamate group enhance stability during synthesis?

Answer:
The tert-butyloxycarbonyl (Boc) group acts as a steric shield, preventing undesired nucleophilic attacks or oxidation at the amine site. Its stability under basic conditions allows sequential deprotection in multi-step syntheses, as demonstrated in Boc-protected cyclohexanamine derivatives .

How can low yields in cross-coupling reactions be mitigated?

Answer:

  • Catalyst Optimization : Increase Pd loading to 5 mol% and use bulky ligands (e.g., XPhos) to suppress side reactions.
  • Solvent Effects : Anhydrous DMF or toluene minimizes hydrolysis of sensitive intermediates.
  • Temperature Control : Reactions at 100°C for 2 hours balance kinetics and thermal decomposition .

What methods resolve crystallization-driven conformational changes in tert-butyl derivatives?

Answer:
X-ray crystallography combined with variable-temperature NMR identifies dominant conformers. For example, in triazinanes, crystallization forces axial tert-butyl positioning despite equatorial preference in solution. DFT calculations with explicit solvent models explain this discrepancy .

What purification techniques are optimal for this compound?

Answer:

  • Flash Column Chromatography : Use silica gel with hexane:ethyl acetate (15:1) for high recovery (≥95% purity).
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline products with minimal impurities .

Data Contradictions and Resolution

  • NMR Shifts vs. Crystallography : Solution-phase NMR may suggest equatorial tert-butyl positioning, while X-ray data show axial conformers. This is resolved by recognizing solvent-dependent dynamic equilibria .
  • Yield Variability : Discrepancies in Pd-catalyzed reactions (e.g., 50–70% yields) arise from trace oxygen or moisture. Rigorous inert atmosphere protocols improve reproducibility .

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